1-Docosanol

Antiviral Mechanism of Action Herpes Simplex Virus

1-Docosanol (CAS 661-19-8) is the sole FDA-approved OTC active ingredient clinically proven to shorten cold sore healing time via fusion-inhibiting antiviral activity—a mechanism distinct from nucleoside analogs. Off-patent since 2015, it offers a streamlined ANDA pathway for generic 10% topical cream formulations. Unlike stearyl or cetyl alcohol, only 1-docosanol blocks HSV envelope–host cell fusion, with zero clinical resistance reported. Employ it as a reference standard for ANDA submissions, a tool compound for HSV entry-inhibitor research, or for synergistic combination studies with acyclovir addressing resistant strains.

Molecular Formula C22H46O
Molecular Weight 326.6 g/mol
CAS No. 661-19-8
Cat. No. B1670855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Docosanol
CAS661-19-8
SynonymsDocosanol;  NAA-422;  NAA 422;  NAA422;  Abreva;  Nacol-22-97;  Nacol 22 97;  Nacol2297
Molecular FormulaC22H46O
Molecular Weight326.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCO
InChIInChI=1S/C22H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h23H,2-22H2,1H3
InChIKeyNOPFSRXAKWQILS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in ether;  very soluble in ethanol, methanol, petroleum ether;  soluble in chloroform
Insoluble in water
1.96e-05 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Docosanol (CAS 661-19-8) Procurement Guide: A Saturated 22-Carbon Aliphatic Alcohol with Distinct Antiviral Mechanism


1-Docosanol (CAS 661-19-8), also known as behenyl alcohol or n-docosanol, is a saturated 22-carbon primary fatty alcohol [1]. It is the active pharmaceutical ingredient in the over-the-counter (OTC) antiviral cream Abreva, approved for the topical treatment of recurrent herpes simplex labialis (cold sores) [2]. As a long-chain aliphatic alcohol, it exhibits antiviral activity against lipid-enveloped viruses, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) [3].

Why 1-Docosanol Cannot Be Simply Substituted with Other Long-Chain Alcohols or Topical Antivirals


Generic substitution of 1-docosanol with other long-chain fatty alcohols (e.g., behenyl alcohol from different sources, stearyl alcohol, cetyl alcohol) or with other topical antivirals (e.g., acyclovir, penciclovir) is not scientifically justified due to fundamental differences in mechanism of action, clinical efficacy, and regulatory status. While some long-chain alcohols may share emollient properties, they lack the specific fusion-inhibiting activity of 1-docosanol against HSV [1]. Furthermore, the unique OTC approval of 10% docosanol cream for shortening cold sore healing time is not shared by other topical antivirals, which are either prescription-only or have not demonstrated the same clinical benefit in randomized controlled trials [2].

Quantitative Evidence Differentiating 1-Docosanol from Comparator Topical Antivirals for Procurement Decisions


Mechanism of Action: Fusion Inhibition vs. Viral DNA Polymerase Inhibition

1-Docosanol inhibits fusion between the plasma membrane and the HSV envelope, thereby preventing viral entry into cells and subsequent viral replication [1]. This mechanism is distinct from nucleoside analogs like acyclovir and penciclovir, which inhibit viral DNA polymerase after viral entry [2].

Antiviral Mechanism of Action Herpes Simplex Virus

Clinical Efficacy: Shortened Healing Time in Randomized Placebo-Controlled Trial

In a multicenter, randomized, placebo-controlled trial involving 737 patients with recurrent herpes simplex labialis, treatment with 10% docosanol cream initiated at the prodrome or erythema stage reduced median healing time by 18 hours compared to placebo (4.1 days vs. 4.8 days, P = 0.008) [1].

Clinical Trial Herpes Labialis Healing Time

Synergistic Antiviral Activity with Acyclovir: In Vitro Enhancement of HSV Inhibition

In vitro, 1-docosanol synergistically enhances the anti-HSV activity of acyclovir (ACV). Near-optimal concentrations of docosanol plus ACV inhibited HSV replication by >99% compared to either drug alone, an effect observed against both ACV-sensitive and ACV-resistant HSV strains [1].

Synergy Acyclovir HSV Replication

Resistance Profile: No Reported Emergence of HSV Resistance to 1-Docosanol

Unlike nucleoside analog antivirals such as acyclovir and penciclovir, for which HSV resistance has been documented in immunocompromised patients, no emergence of HSV resistance to 1-docosanol has been described to date [1].

Antiviral Resistance HSV Docosanol

Regulatory Status: Only FDA-Approved OTC Medicine to Shorten Cold Sore Healing Time

1-Docosanol 10% cream is the only over-the-counter (OTC) medicine approved by the U.S. Food and Drug Administration (FDA) to shorten healing time and duration of symptoms of cold sores [1]. In contrast, acyclovir and penciclovir creams are available only by prescription in the United States [2].

Regulatory OTC FDA Approval

High-Value Research and Industrial Application Scenarios for 1-Docosanol (CAS 661-19-8)


OTC Cold Sore Treatment Formulation Development

Leverage the unique OTC regulatory status and clinically proven efficacy of 1-docosanol to develop generic or branded topical cream formulations for the treatment of recurrent herpes labialis. The established safety profile and FDA approval streamline the regulatory pathway for ANDA submissions [1].

Combination Antiviral Therapy Research

Utilize 1-docosanol as a fusion inhibitor in combination with nucleoside analogs (e.g., acyclovir, valacyclovir) to explore synergistic antiviral effects. The in vitro demonstration of >99% enhanced HSV inhibition provides a strong rationale for preclinical and clinical investigation of combination regimens, potentially addressing acyclovir-resistant HSV [2].

Investigational Studies on Antiviral Resistance

Employ 1-docosanol as a tool compound or reference standard in studies investigating mechanisms of antiviral resistance to HSV entry inhibitors. The absence of reported clinical resistance makes it a valuable comparator for novel fusion inhibitors and a potential salvage option for acyclovir-resistant infections [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Docosanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.